molecular formula C7H15Cl2N3O B13467064 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

Cat. No.: B13467064
M. Wt: 228.12 g/mol
InChI Key: MMJQYPPYGCDKAZ-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a chemical compound with a molecular formula of C7H13N3O·2HCl. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of enzymes like p38MAPK and various kinases . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride include other aminopyrazole derivatives, such as:

  • 3-aminopyrazoles
  • 4-aminopyrazoles
  • 5-aminopyrazoles

These compounds share the pyrazole ring structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C7H15Cl2N3O

Molecular Weight

228.12 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)butan-1-ol;dihydrochloride

InChI

InChI=1S/C7H13N3O.2ClH/c8-7-5-9-10(6-7)3-1-2-4-11;;/h5-6,11H,1-4,8H2;2*1H

InChI Key

MMJQYPPYGCDKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCO)N.Cl.Cl

Origin of Product

United States

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